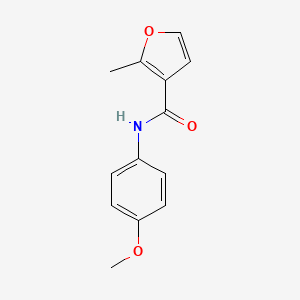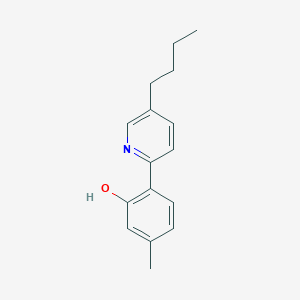
4-chloro-N'-(8-quinolinylmethylene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-(8-quinolinylmethylene)benzenesulfonohydrazide is a chemical compound that has been studied for its molecular structure, synthesis, and various properties. It belongs to the class of compounds known as hydrazides and has been synthesized in various forms for different applications.
Synthesis Analysis
The synthesis of 4-chloro-N'-(8-quinolinylmethylene)benzenesulfonohydrazide involves the condensation reaction of appropriate hydrazide and aldehyde components. This process often requires specific conditions such as solvent type, temperature, and catalysts to ensure the correct formation of the desired compound (Jia-ming, 2009).
Molecular Structure Analysis
This compound typically exhibits a planar structure due to the presence of the benzenesulfonohydrazide moiety. The molecular structure has been analyzed using X-ray crystallography, revealing details such as bond lengths, angles, and dihedral angles, which are crucial for understanding its chemical reactivity and interactions (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).
Chemical Reactions and Properties
4-chloro-N'-(8-quinolinylmethylene)benzenesulfonohydrazide participates in various chemical reactions, including condensation and polymerization. Its chemical properties are influenced by the presence of the sulfonohydrazide group, which is reactive towards electrophiles and nucleophiles. The compound's reactivity has been explored in the context of synthesizing coordination polymers and Schiff bases (Luo et al., 2014).
Physical Properties Analysis
The physical properties of 4-chloro-N'-(8-quinolinylmethylene)benzenesulfonohydrazide, such as melting point, solubility, and crystalline structure, are determined by its molecular structure. The crystalline form of the compound can affect its solubility and melting point, which are essential for its application in various fields (Salian, Foro, & Gowda, 2018).
Chemical Properties Analysis
The chemical properties of 4-chloro-N'-(8-quinolinylmethylene)benzenesulfonohydrazide, such as acidity, basicity, and reactivity, are crucial for its applications in catalysis, pharmaceuticals, and materials science. The compound's ability to form hydrogen bonds and its electronic structure have been studied to understand its behavior in different chemical environments (Ardizzoia, Brenna, & Therrien, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of new heterocyclic compounds, including those containing the thienylbenzo[h]quinoline moiety, have been extensively studied. These compounds are synthesized through various reactions, involving key intermediates for further synthesizing other benzo[h]quinolines, benzo[h]thieno[2,3-b]quinolines, and benzo[h]pyrimido[4′,5′:4,5]thieno[2,3-b]quinolines. The structural confirmation of these compounds is typically achieved through spectroscopic measurements and analytical analyses, highlighting the importance of 4-chloro-N'-(8-quinolinylmethylene)benzenesulfonohydrazide derivatives in the development of novel heterocyclic compounds with potential biological applications (Al-Taifi et al., 2016).
Anticancer Activity
A notable application of 4-chloro-N'-(8-quinolinylmethylene)benzenesulfonohydrazide derivatives is in the field of anticancer research. These compounds have been evaluated for their in vitro activities against various human cancer cell lines. Studies have shown that certain sulfonamide derivatives exhibit remarkable cytotoxic activity against numerous human cancer cell lines, suggesting their potential as novel anticancer agents. The mode of action for these compounds may involve cell cycle arrest and disruption of mitochondrial membrane potential in cancer cells, highlighting their significance in developing new therapeutic agents (Bułakowska et al., 2020).
Sensing Applications
The development of chemosensors for the detection of metal ions is another application of 4-chloro-N'-(8-quinolinylmethylene)benzenesulfonohydrazide derivatives. These compounds have been utilized to create dual-functional chemosensors with good selectivity and sensitivity toward specific metal ions at low detection limits. Theoretical calculations alongside experimental data help in understanding the configuration of the complexes formed between the chemosensors and metal ions, offering insights into their potential use in environmental and biological sample analysis (Yang et al., 2015).
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-14-6-8-15(9-7-14)23(21,22)20-19-11-13-4-1-3-12-5-2-10-18-16(12)13/h1-11,20H/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGKNMVKLAJBN-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)


![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)


![4-[(3,4-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5517870.png)

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)
![2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)
![3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517911.png)
